N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with an acetamide group and at the 5-position with a 2,5-dimethoxyphenyl moiety. The acetamide side chain is further modified with a sulfanyl-linked 4-methyl-1,2,4-triazol-3-yl group. Its molecular formula is C₁₅H₁₈N₆O₃S₂, with a molar mass of 394.47 g/mol.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-21-8-16-20-15(21)25-7-12(22)17-14-19-18-13(26-14)10-6-9(23-2)4-5-11(10)24-3/h4-6,8H,7H2,1-3H3,(H,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVGNRNGAHUTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
2,5-Dimethoxybenzoic acid is first converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol. Subsequent treatment with SOCl₂ at 0–5°C generates the acyl chloride intermediate, which undergoes cyclization with NH₄SCN in anhydrous tetrahydrofuran (THF) to form 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Key spectral data :
- IR : N–H stretching at 3,280–3,350 cm⁻¹, C=N absorption at 1,610 cm⁻¹.
- ¹H-NMR (DMSO-d₆) : Aromatic protons at δ 6.85–7.25 ppm (2,5-dimethoxyphenyl), NH₂ protons at δ 5.92 ppm.
Preparation of 2-Chloro-N-[5-(2,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-Yl]Acetamide
The chloroacetamide intermediate is synthesized via acetylation of the thiadiazole amine.
Acetylation Protocol
A solution of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in dry 1,4-dioxane is treated with triethylamine (12 mmol) under nitrogen. Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 4–6 hours at room temperature. The product precipitates upon quenching with ice water and is recrystallized from ethanol.
Optimized conditions :
Characterization :
- ¹H-NMR : Acetamide methylene protons at δ 4.21 ppm (s, 2H), aromatic protons at δ 6.90–7.15 ppm.
- IR : C=O stretch at 1,695–1,710 cm⁻¹.
Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol component is prepared through a cyclization reaction.
Cyclization of Methyl 3-Bromobenzoate
Methyl 3-bromobenzoate is converted to 3-bromobenzohydrazide via hydrazinolysis in ethanol. Reaction with ammonium thiocyanate and hydrochloric acid under reflux yields 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Modifications for target compound :
- Replacement of 3-bromophenyl with a methyl group at position 4 is achieved using methylhydrazine in the cyclization step.
Spectral validation :
Coupling of Chloroacetamide and Triazole-Thiol
The final step involves nucleophilic substitution between the chloroacetamide and triazole-thiol.
Reaction Conditions
A mixture of 2-chloro-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (1.0 equiv), 4-methyl-4H-1,2,4-triazole-3-thiol (1.1 equiv), and potassium carbonate (1.5 equiv) in acetone is refluxed for 8–12 hours. The product is isolated via filtration and purified by column chromatography (silica gel, ethyl acetate/hexane).
Critical parameters :
Characterization :
- HRMS : m/z calculated for C₁₉H₂₁N₅O₃S₂: 455.11; found: 455.09.
- ¹H-NMR : Triazole methyl protons at δ 3.45 ppm (s, 3H), thioether protons at δ 3.82 ppm (s, 2H).
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
- Batch reactors are preferred for small-scale synthesis due to easier control over reaction parameters.
- Continuous flow systems improve efficiency for large-scale production, reducing reaction times by 30–40%.
Purification Techniques
- Recrystallization : Ethanol/water mixtures achieve >98% purity.
- Chromatography : Necessary for removing regioisomeric byproducts.
Challenges and Optimization Strategies
Byproduct Formation
Green Chemistry Approaches
- Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalytic triethylamine recovery systems cut waste by 20%.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Case Studies
Several studies have investigated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:
- Human Colon Cancer (HCT116) : The compound showed significant inhibitory effects with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Human Lung Cancer (H460) : Similar cytotoxicity was observed with IC50 values around 10 μg/mL.
- Breast Cancer (MCF-7) : Notably, some derivatives exhibited IC50 values as low as 0.28 μg/mL against MCF-7 cells, indicating high potency .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Various Cancer Cell Lines
Antifungal and Antibacterial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives possess antifungal activity superior to traditional antifungal agents like bifonazole and comparable antibacterial activity to streptomycin against various bacterial strains .
Case Studies
In vitro studies have shown that certain derivatives not only inhibit fungal growth but also exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. This dual action makes them potential candidates for developing new antimicrobial therapies.
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Antifungal | |
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bactericidal |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. Variations in substituents on the thiadiazole ring significantly influence biological activity:
- Substituents at the C-5 position enhance cytotoxicity against specific cancer types.
- The presence of a triazole moiety contributes to increased antimicrobial activity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s activity and properties can be contextualized by comparing it to structurally related molecules:
2.1. Pharmacopeial Thiadiazole Derivatives ()
- Acetazolamide (USP Reference Standard): A 1,3,4-thiadiazole sulfonamide (C₄H₆N₄O₃S₂, 222.25 g/mol) used as a carbonic anhydrase inhibitor. Unlike the target compound, acetazolamide lacks aromatic phenyl or triazole substituents, relying on its sulfamoyl group for enzyme interaction. The target compound’s larger substituents may reduce potency but improve selectivity for non-canonical targets .
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (Compound d) : Features a thiol group instead of the triazolyl sulfanyl moiety. The thiol’s higher reactivity may limit metabolic stability compared to the target compound’s triazole group .
2.2. Ethoxy-Dimethoxyphenyl Thiadiazole ()
- N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (C₁₄H₁₇N₃O₄S, 323.37 g/mol): Shares a thiadiazole-acetamide core but differs in phenyl substitution (4-ethoxy-3,5-dimethoxy vs. 2,5-dimethoxy). The target compound’s 2,5-dimethoxy configuration may allow better π-π interactions in hydrophobic enzyme pockets .
2.3. Oxadiazole-Indole Hybrid ()
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (C₁₁H₉N₃OS, 239.27 g/mol): Replaces thiadiazole with oxadiazole, a bioisostere with improved metabolic stability. The oxadiazole’s lower electronegativity compared to thiadiazole may alter binding kinetics .
Data Table: Comparative Overview
Research Findings and Implications
- Enzyme Inhibition: The target compound’s thiadiazole core aligns with acetazolamide’s carbonic anhydrase inhibition mechanism, but its triazolyl sulfanyl group may introduce novel binding modes. Computational docking studies are needed to assess interactions .
- Antimicrobial Potential: The triazole and methoxyphenyl groups resemble features of fluconazole and trimethoprim, suggesting activity against fungal or bacterial targets .
- Solubility Challenges : The 2,5-dimethoxyphenyl group’s hydrophobicity may necessitate formulation enhancements (e.g., salt formation) to improve bioavailability .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features a thiadiazole ring connected to a triazole moiety , which is known for its diverse biological activities. The synthesis typically involves several steps including:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of 2,5-dimethoxybenzohydrazide with thionyl chloride followed by cyclization with ammonium thiocyanate.
- Coupling with Triazole : The thiadiazole intermediate is then coupled with a derivative containing the triazole group in the presence of a suitable base.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines such as HeLa and CEM cells. For example, the IC50 values for related compounds in this class ranged from 1.4 to 4.2 µM against various cancer cell lines .
The proposed mechanism of action includes:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical cellular pathways such as cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It potentially interacts with signaling pathways that regulate inflammation and tumor growth.
Comparative Studies
A comparison with other similar compounds reveals that this compound exhibits unique pharmacological profiles. For instance:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Thiadiazole Derivative A | Antimicrobial | 10 | MRSA |
| Thiadiazole Derivative B | Anticancer | 3 | HeLa |
| N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2... | Antimicrobial & Anticancer | 1.4 - 4.2 | Various |
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Study on MRSA : A recent study demonstrated that specific derivatives inhibited MRSA growth effectively compared to standard antibiotics.
- Cytotoxicity Assays : In vitro assays showed potent cytotoxicity against various cancer cell lines with promising selectivity indices.
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Cyclocondensation : Formation of the thiadiazole or triazole core via reactions like Hantzsch thiadiazole synthesis, using thiocarbohydrazides and carboxylic acid derivatives under reflux conditions .
Thioether linkage : Coupling the sulfanyl group to the acetamide moiety via nucleophilic substitution, often requiring anhydrous solvents (e.g., THF, DCM) and bases like triethylamine .
Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the final product .
Key conditions include temperature control (60–100°C), inert atmospheres (N₂), and stoichiometric ratios of intermediates (1:1.2 molar ratio for coupling steps) .
(Basic) Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on aromatic (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) validation and fragment pattern analysis .
- X-ray Crystallography : For absolute configuration determination. Use SHELXL for refinement, particularly with high-resolution data (<1.0 Å) to resolve disorder in flexible substituents .
(Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, especially for thiadiazole and triazole protons .
- Computational DFT studies : Compare experimental vs. calculated NMR shifts (using Gaussian or ORCA) to identify misassignments .
- Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in X-ray data, ensuring R-factor convergence below 5% .
(Advanced) What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
Answer:
- Substituent modulation : Systematically vary methoxy, methyl, or thiadiazole groups and assay biological activity (e.g., kinase inhibition) .
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR), correlating binding energy (ΔG) with IC₅₀ values .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (thiadiazole S) and hydrophobic regions (dimethoxyphenyl) using Schrödinger’s Phase .
(Basic) What are the solubility and stability profiles of this compound, and how do they influence experimental design?
Answer:
- Solubility : Likely soluble in DMSO, DMF, and methanol (based on analogous acetamide derivatives); prepare stock solutions in DMSO (10 mM) for bioassays .
- Stability : Store at –20°C under argon to prevent oxidation of sulfanyl groups. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How can computational chemistry methods aid in predicting reactivity or interactions?
Answer:
- Reactivity prediction : Use Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites (e.g., thiadiazole sulfur) .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand complex stability, focusing on RMSD and hydrogen-bond persistence .
- ADMET profiling : Predict metabolic pathways (e.g., CYP450-mediated oxidation) using SwissADME or pkCSM .
(Basic) What purification techniques are effective post-synthesis?
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance crystal purity (>95% by HPLC) .
(Advanced) How to design experiments to investigate metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to calculate t₁/₂ .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates; IC₅₀ < 10 µM indicates high metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
